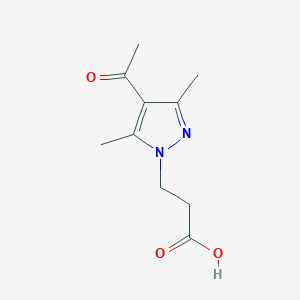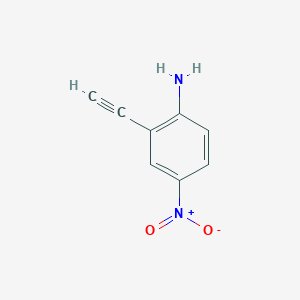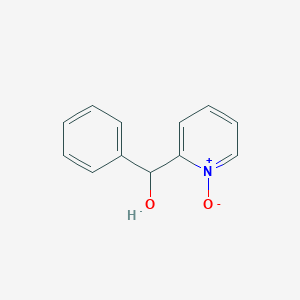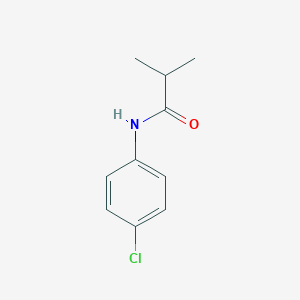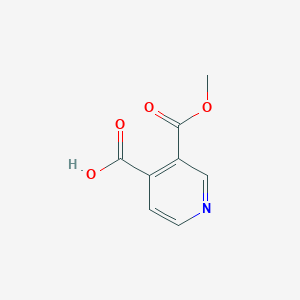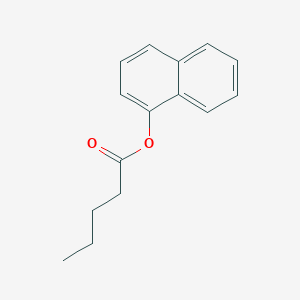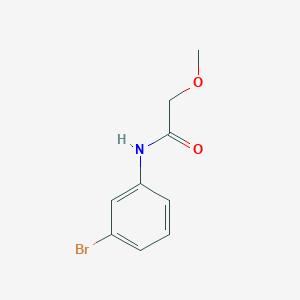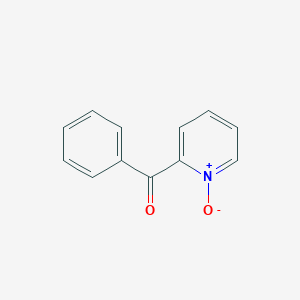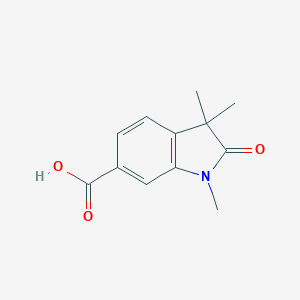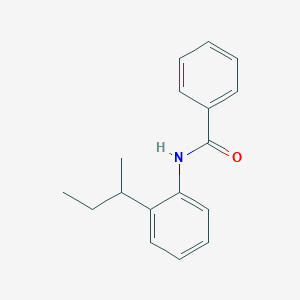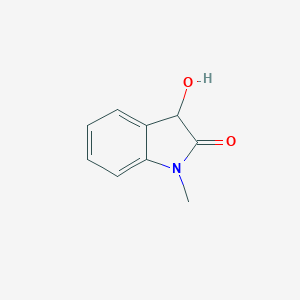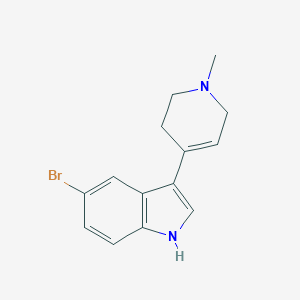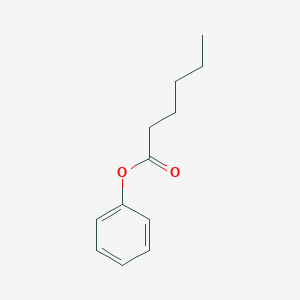![molecular formula C14H20N2 B184515 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole CAS No. 159497-37-7](/img/structure/B184515.png)
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is commonly used as a precursor in the synthesis of different drugs and pharmaceuticals.
Mechanism Of Action
The mechanism of action of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurological disorders.
Biochemical And Physiological Effects
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It also has neuroprotective effects by inhibiting the activity of enzymes involved in the development of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole in lab experiments is its high yield and purity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole. One of the areas of interest is its potential use in the treatment of other types of cancer, such as pancreatic and ovarian cancer. Moreover, further studies are needed to fully understand its mechanism of action and to develop more effective drugs based on this compound. Additionally, research on its potential use in the treatment of neurological disorders is also an area of interest.
Synthesis Methods
The synthesis of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole involves the reaction of 2-(chloromethyl)-1,3-dihydroisoindole with (S)-1-methylpyrrolidine in the presence of a base. This reaction leads to the formation of the desired compound with high yield and purity.
Scientific Research Applications
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been extensively studied for its potential applications in various fields. It has been found to have significant activity against different types of cancer cells, including breast, lung, and prostate cancer cells. Moreover, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
159497-37-7 |
|---|---|
Product Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole |
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H20N2/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16/h2-3,5-6,14H,4,7-11H2,1H3/t14-/m0/s1 |
InChI Key |
MKFAAQPMZNXLET-AWEZNQCLSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CN2CC3=CC=CC=C3C2 |
SMILES |
CN1CCCC1CN2CC3=CC=CC=C3C2 |
Canonical SMILES |
CN1CCCC1CN2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



